Dual mTOR/PI3Kα Inhibition Profile Versus Allosteric mTORC1 Inhibitors
Unlike rapamycin, which allosterically inhibits only mTORC1 and does not suppress PI3Kα activity, 1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea is an ATP-competitive inhibitor that simultaneously targets mTOR (Ki = 14 nM) and PI3Kα (IC50 = 1 nM) in biochemical assays [1]. Rapamycin shows no direct PI3Kα inhibition and typically exhibits mTORC1 IC50 values in the sub-nanomolar range in FKBP12-dependent cellular assays, but does not suppress mTORC2-mediated AKT phosphorylation, a hallmark of ATP-competitive mTOR inhibitors [2]. This dual engagement translates into a broader suppression of the PI3K/AKT/mTOR signaling axis, which may circumvent feedback reactivation seen with rapalogs.
| Evidence Dimension | Dual mTOR and PI3Kα enzymatic inhibition |
|---|---|
| Target Compound Data | mTOR Ki = 14 nM; PI3Kα IC50 = 1 nM |
| Comparator Or Baseline | Rapamycin: mTORC1 allosteric inhibitor; no direct PI3Kα inhibition; mTORC2 activity not suppressed |
| Quantified Difference | Target compound exhibits PI3Kα IC50 = 1 nM; rapamycin exhibits no measurable PI3Kα inhibition |
| Conditions | Biochemical assay: recombinant human mTOR expressed in insect cells, GFP-4E-BP1 substrate, 30 min incubation (BindingDB assay); PI3Kα: fluorescence polarization assay, 30 min |
Why This Matters
Researchers requiring simultaneous blockade of mTORC1, mTORC2, and PI3Kα signaling should prioritize this compound over rapamycin to prevent mTORC2-dependent AKT reactivation, a known resistance mechanism.
- [1] BindingDB Entry BDBM50358207 (ChEMBL1922092). mTOR Ki = 14 nM; PI3Kα IC50 = 1 nM. View Source
- [2] Feldman ME, et al. Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2. PLoS Biol. 2009;7(2):e38. (Shows rapamycin does not inhibit mTORC2 or PI3K.) View Source
